molecular formula C7H6BrClO B13584828 2-(Bromomethyl)-6-chlorophenol

2-(Bromomethyl)-6-chlorophenol

Cat. No.: B13584828
M. Wt: 221.48 g/mol
InChI Key: ZTOFKYCUSGQZDR-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-6-chlorophenol is an organic compound with the molecular formula C7H6BrClO It is a derivative of phenol, where the hydrogen atoms at the 2 and 6 positions are substituted with bromomethyl and chloro groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-6-chlorophenol typically involves the bromination of 6-chlorophenol. One common method is the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in a solvent like carbon tetrachloride or chloroform under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method ensures consistent product quality and higher yields. The use of solvents like acetone or dichloromethane and maintaining a constant temperature are crucial for the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 2-(Bromomethyl)-6-chlorophenol undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products:

    Nucleophilic Substitution: Formation of substituted phenols or ethers.

    Oxidation: Formation of quinones.

    Reduction: Formation of 2-methyl-6-chlorophenol.

Scientific Research Applications

2-(Bromomethyl)-6-chlorophenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-6-chlorophenol involves its ability to act as an electrophile due to the presence of the bromomethyl group. This allows it to react with nucleophilic sites in biological molecules, leading to modifications that can alter their function. The phenolic group can also participate in hydrogen bonding and other interactions, contributing to its biological activity .

Similar Compounds:

  • 2-(Bromomethyl)phenol
  • 6-Chloro-2-methylphenol
  • 2-(Chloromethyl)-6-bromophenol

Comparison: this compound is unique due to the presence of both bromomethyl and chloro substituents on the phenol ring. This dual substitution pattern imparts distinct reactivity and properties compared to similar compounds. For instance, 2-(Bromomethyl)phenol lacks the chloro group, which can significantly alter its chemical behavior and applications .

Properties

Molecular Formula

C7H6BrClO

Molecular Weight

221.48 g/mol

IUPAC Name

2-(bromomethyl)-6-chlorophenol

InChI

InChI=1S/C7H6BrClO/c8-4-5-2-1-3-6(9)7(5)10/h1-3,10H,4H2

InChI Key

ZTOFKYCUSGQZDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)O)CBr

Origin of Product

United States

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